molecular formula C14H20N2O2S2 B3927813 1-Hydroxy-3-{[(phenylamino)thioxomethyl]propylamino}thiolan-1-one

1-Hydroxy-3-{[(phenylamino)thioxomethyl]propylamino}thiolan-1-one

Cat. No.: B3927813
M. Wt: 312.5 g/mol
InChI Key: HMUJAJFPSMVABO-UHFFFAOYSA-N
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Description

The compound 1-Hydroxy-3-{[(phenylamino)thioxomethyl]propylamino}thiolan-1-one is a thiourea derivative characterized by a thiolan-1-one (tetrahydrothiophenone) backbone substituted with hydroxyl and thiourea-linked propylamino groups.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-phenyl-1-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S2/c1-2-9-16(13-8-10-20(17,18)11-13)14(19)15-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUJAJFPSMVABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCS(=O)(=O)C1)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-{[(phenylamino)thioxomethyl]propylamino}thiolan-1-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the reaction of appropriate starting materials to form intermediate compounds. These intermediates are then subjected to further reactions to build the desired structure.

    Cyclization: The intermediate compounds undergo cyclization reactions to form the thiolanone ring. This step often requires specific reaction conditions, such as controlled temperature and the presence of catalysts.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-{[(phenylamino)thioxomethyl]propylamino}thiolan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require the presence of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

1-Hydroxy-3-{[(phenylamino)thioxomethyl]propylamino}thiolan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-{[(phenylamino)thioxomethyl]propylamino}thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on impurities and related compounds of Drospirenone/Ethinyl Estradiol, a synthetic progestin used in hormonal contraceptives. While none of the listed compounds structurally resemble the target molecule, a comparative analysis of the evidence’s impurities (a–g) highlights key distinctions in functional groups and pharmacological relevance:

Table 1: Structural and Functional Comparison

Compound ID Structure Key Functional Groups Pharmacological Relevance
a 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, methylamino, propanol Intermediate in steroid synthesis
b 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Naphthol, thiophene, methylamino Potential estrogenic impurity
c Naphthalene-1-ol Naphthol Oxidative byproduct
d 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol Naphthol isomer, thiophene, methylamino Stereochemical impurity
e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthoxy, thiophene, methylamino Chiral intermediate
f 1-Fluoronaphthalene Fluorinated naphthalene Halogenated impurity

Key Differences from the Target Compound:

Backbone Heterocycles : The target compound features a thiolan-1-one ring, whereas compounds a–g in the evidence contain thiophene or naphthalene cores. Thiolan-1-one derivatives are less common in hormonal APIs but may exhibit unique reactivity due to sulfur oxidation states.

Functional Groups: The target molecule’s thiourea moiety (N-C=S-N) is absent in the listed impurities, which instead prioritize amino alcohols (e.g., methylamino-propanol) and hydroxylated aromatics. Thioureas are known for metal-binding properties, suggesting divergent applications compared to the estrogen/progestin-related impurities .

Stereochemistry : Compounds like d and e emphasize stereochemical control (e.g., (S)-configuration), while the target compound’s stereochemical profile is undefined in the evidence.

Research Findings and Limitations

  • No overlap in biological targets is evident.
  • Analytical Challenges: Impurities a–g are monitored via HPLC/UV in USP methods , but the target compound’s detection would require specialized methods (e.g., mass spectrometry) due to its thiourea and thiolanone groups.
  • Data Gaps : The absence of direct references to the target compound in the evidence limits a robust comparison. Further studies on its stability, toxicity, and bioactivity are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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